molecular formula C17H18N4O2S B12154597 5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12154597
M. Wt: 342.4 g/mol
InChI Key: NMNAGKLALKEBTK-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 3,4-dimethoxyphenyl group and a phenylmethylthio group, making it a molecule of interest for various scientific research applications.

Preparation Methods

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanism of action of triazole-based molecules.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, which can modulate their activity and function. Additionally, the presence of the 3,4-dimethoxyphenyl and phenylmethylthio groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring, but with different substituents.

    Itraconazole: Another antifungal drug with a triazole core, used to treat various fungal infections.

    Voriconazole: A triazole-based antifungal medication with a broad spectrum of activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O2S/c1-22-14-9-8-13(10-15(14)23-2)16-19-20-17(21(16)18)24-11-12-6-4-3-5-7-12/h3-10H,11,18H2,1-2H3

InChI Key

NMNAGKLALKEBTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3)OC

Origin of Product

United States

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